dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate
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Description
Dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate is a chemical compound with potential interest in various fields of chemistry and material science due to its unique structural and functional properties. This compound is part of a broader class of chemicals known for their roles in forming metal-organic frameworks (MOFs), coordination polymers, and serving as intermediates in organic synthesis and catalysis.
Synthesis Analysis
The synthesis of compounds related to dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate often involves the reaction of isophthalic acid derivatives with different substituents to form various coordination polymers and metal-organic frameworks. For example, reactions of 5-{(pyridin-4-ylmethyl)amino}isophthalic acid with copper(II), zinc(II), and cadmium(II) have been studied, leading to MOFs with distinct polymeric architectures (Karmakar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate reveals varied coordination polymers and MOFs. These structures can range from two-dimensional to three-dimensional networks, often featuring unique polymeric architectures that are determined by X-ray crystallography (Hou et al., 2012).
Safety and Hazards
properties
IUPAC Name |
dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-15(20)11-6-12(16(21)23-2)8-13(7-11)18-14(19)10-4-3-5-17-9-10/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPXKCMLHKEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329679 |
Source
|
Record name | dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |
CAS RN |
346716-96-9 |
Source
|
Record name | dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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